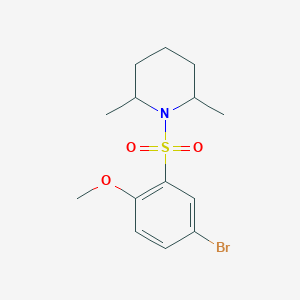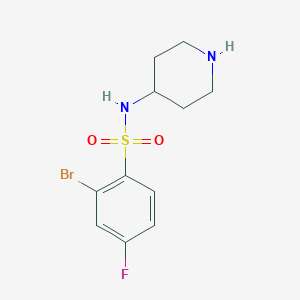![molecular formula C16H19NO4 B7575025 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575025.png)
2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid, also known as CPI-637, is a novel small molecule inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are a family of epigenetic readers that play a critical role in gene transcription regulation. CPI-637 has been shown to be a potent inhibitor of BET proteins and has potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid exerts its therapeutic effects by inhibiting the binding of BET proteins to acetylated histones, which are critical for gene transcription regulation. BET proteins are involved in the regulation of several oncogenes and inflammatory genes, and their inhibition by 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid leads to the suppression of their expression.
Biochemical and Physiological Effects:
2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory cytokines and chemokines. 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid has also been shown to modulate the expression of several genes involved in cancer and inflammatory pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid has several advantages for lab experiments, including its potent inhibitory activity against BET proteins, its selectivity for BET proteins over other epigenetic readers, and its ability to penetrate the blood-brain barrier. However, 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid also has limitations, including its low solubility in water and its potential toxicity in vivo.
Direcciones Futuras
Several future directions for 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid research include the development of more effective and selective BET inhibitors, the identification of biomarkers for patient selection in clinical trials, and the evaluation of 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid in combination with other therapies for cancer and autoimmune diseases. Additionally, the role of BET proteins in other diseases, such as neurodegenerative disorders, is an area of active investigation that may lead to the development of novel therapeutic strategies.
Métodos De Síntesis
The synthesis of 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid involves several steps, including the coupling of cyclopropylamine with 2-ethoxybenzoic acid, followed by the formation of an enamine intermediate through the reaction with acetylacetone. The enamine intermediate is then reacted with an isocyanate derivative to form the final product, 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid.
Aplicaciones Científicas De Investigación
2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid has been extensively studied in preclinical models for its therapeutic potential in various diseases. In cancer, 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid has been shown to inhibit the growth of several types of cancer cells, including acute myeloid leukemia, multiple myeloma, and breast cancer. 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid has also been shown to suppress the expression of inflammatory cytokines and chemokines in preclinical models of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-21-14-6-4-3-5-12(14)7-10-15(18)17(11-16(19)20)13-8-9-13/h3-7,10,13H,2,8-9,11H2,1H3,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTAIWQWHVEFMU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)N(CC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)N(CC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Methylamino)piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7574948.png)
![2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid](/img/structure/B7574956.png)
![3-[(4-Methylsulfonylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7574963.png)

![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7574981.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine](/img/structure/B7574991.png)
![3-[Propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7574992.png)
![2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7574994.png)
![2-[Cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid](/img/structure/B7574998.png)
![2-[[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]-cyclopropylamino]acetic acid](/img/structure/B7575002.png)
![2-[cyclopropyl(1H-pyrrole-2-carbonyl)amino]acetic acid](/img/structure/B7575004.png)
![2-[Butan-2-yl-(4-fluorobenzoyl)amino]acetic acid](/img/structure/B7575005.png)
![2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid](/img/structure/B7575034.png)